2-amino-2-(2,3-dimethoxyphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,3-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 3 positions, and an amino group is attached to the alpha carbon of the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 2,3-dimethoxybenzonitrile.
Reduction: The nitrile group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of the Final Product: The resulting amine is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-nitro-2-(2,3-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2,3-dimethoxyphenyl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-Amino-2-(2,3-dimethoxyphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amino acids with biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,4-dimethoxyphenyl)acetic acid
- 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid
- 2-Amino-2-(2,5-dimethoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(2,3-dimethoxyphenyl)acetic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-2-(2,3-dimethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWCOFVKFAKPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407365 |
Source
|
Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116435-35-9 |
Source
|
Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.